

Derazantinib: A Technical Guide on the Biologically Active (6R)-Enantiomer

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Compound of Interest					
Compound Name:	Derazantinib Racemate				
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A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Derazantinib (ARQ-087) is a potent, orally bioavailable, multi-kinase inhibitor under clinical investigation for the treatment of various solid tumors. Contrary to what might be inferred from the common practice of developing kinase inhibitors as racemates, derazantinib is a single enantiomer with the (6R) stereochemical configuration. All available preclinical and clinical data pertain to this specific isomer, which is the biologically active and clinically relevant entity. This technical guide provides an in-depth overview of the biological relevance of derazantinib, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used for its characterization.

Introduction: The Stereochemistry of Derazantinib

The chemical name for derazantinib is (6R)-6-(2-fluorophenyl)-N-[3-[2-(2-methoxyethylamino)ethyl]phenyl]-5,6-dihydrobenzo[h]quinazolin-2-amine. The "(6R)" designation in its IUPAC name explicitly indicates that derazantinib is a single enantiomer. To date, there is no publicly available scientific literature detailing the biological activity of the corresponding (6S)-enantiomer or the racemic mixture. Therefore, this document will focus exclusively on the extensive data available for the clinically developed (6R)-enantiomer, hereafter referred to as derazantinib.



Mechanism of Action

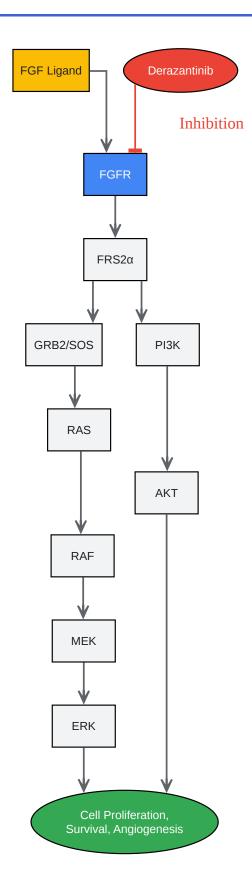
Derazantinib is an ATP-competitive inhibitor of multiple protein kinases, with primary activity against the Fibroblast Growth Factor Receptors (FGFRs). Dysregulation of FGFR signaling, through gene fusions, amplifications, or mutations, is a known oncogenic driver in various cancers. Derazantinib potently inhibits FGFR1, FGFR2, and FGFR3, and to a lesser extent, FGFR4.[1]

Beyond its primary targets, derazantinib also exhibits inhibitory activity against other kinases, including Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), platelet-derived growth factor receptor beta (PDGFRβ), RET, and KIT. [1][2] This multi-targeted profile may contribute to its overall anti-tumor efficacy through modulation of the tumor microenvironment and inhibition of angiogenesis.

FGFR Signaling Pathway Inhibition

Derazantinib's primary mechanism of action involves the inhibition of the FGFR signaling cascade. Upon binding to FGFR, derazantinib blocks the autophosphorylation of the receptor, thereby preventing the recruitment and phosphorylation of downstream signaling proteins such as FRS2 α . This, in turn, inhibits the activation of the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which are critical for cell proliferation, survival, and differentiation.[3][4]





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FGFR Signaling Pathway Inhibition by Derazantinib



Quantitative Biological Data

The following tables summarize the key quantitative data for derazantinib from various preclinical and clinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of

Derazantinib

Target Kinase	IC50 (nM)	Assay Type	Reference
FGFR1	4.5	Cell-free	[1]
FGFR2	1.8	Cell-free	[1]
FGFR3	4.5	Cell-free	[1]
FGFR4	34	Cell-free	[1]
RET	-	-	[1]
DDR2	-	-	[1]
PDGFRβ	-	-	[1]
VEGFR2	-	-	[5]
KIT	-	-	[1]
CSF1R	-	-	[6]

Note: Specific IC50 values for RET, DDR2, PDGFRβ, VEGFR2, KIT, and CSF1R are not consistently reported in the reviewed literature, though inhibitory activity is noted.

Table 2: Cellular Activity of Derazantinib



Cell Line	FGFR Aberration	Assay	Endpoint	Result	Reference
NCI-H716	FGFR2 Fusion	Cell Proliferation	Anti- proliferative activity	Effective inhibition	[7]
SNU-16	FGFR2 Amplification	Cell Proliferation	Anti- proliferative activity	Effective inhibition	[7]
KATO-III	FGFR2 Amplification	Western Blot	p-FGFR2, p- FRS2α, p- MEK, p-ERK, p-AKT	Inhibition of phosphorylati	[4]
KG-1	FGFR1 Fusion	-	-	-	[4]
SNU-16	FGFR2 Amplification	Cell Cycle Analysis	G1 cell cycle arrest	Induction of G1 arrest and apoptosis	[3]

Table 3: Summary of Clinical Trial Results for Derazantinib



Trial Identifier	Cancer Type	FGFR Aberration	Key Findings	Reference
FIDES-01 (NCT03230318)	Intrahepatic Cholangiocarcino ma (iCCA)	FGFR2 Gene Fusions	ORR: 21.4%, DCR: 74.8%, Median PFS: 7.8 months	[6]
FIDES-01 (NCT03230318)	iCCA	FGFR2 Mutations/Amplifi cations	ORR: 6.8%, DCR: 63.6%, Median PFS: 8.3 months	[8]
FIDES-02 (NCT04045613)	Metastatic Urothelial Carcinoma (mUC)	FGFR1-3 Genetic Aberrations	Monotherapy ORR: 8.2%	[5]
Phase 1/2 (NCT01752920)	Advanced Solid Tumors (iCCA cohort)	FGFR2 Fusions	ORR: 20.7%, DCR: 82.8%, Median PFS: 5.7 months	[9]

ORR: Objective Response Rate; DCR: Disease Control Rate; PFS: Progression-Free Survival.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

Kinase Inhibition Assay (Cell-Free)

Objective: To determine the half-maximal inhibitory concentration (IC50) of derazantinib against purified kinase domains.

General Protocol:

• Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains are used.



- The kinase reaction is typically performed in a buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
- Derazantinib is serially diluted and added to the reaction mixture.
- The kinase activity is measured by quantifying the amount of phosphorylated substrate, often using a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based method.
- IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of derazantinib on cancer cell lines with FGFR aberrations.

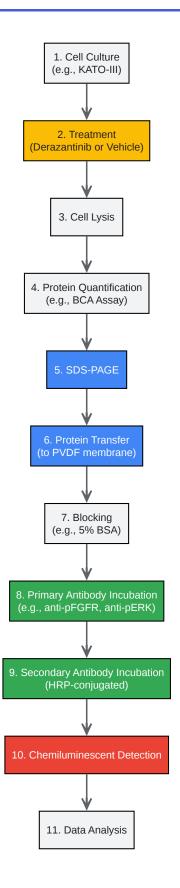
General Protocol:

- Cancer cell lines (e.g., SNU-16, NCI-H716) are seeded in 96-well plates and allowed to adhere overnight.
- Cells are treated with a range of concentrations of derazantinib or vehicle control (DMSO).
- After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric (e.g., MTT, XTT) or luminescence-based (e.g., CellTiter-Glo®) assay.
- The results are expressed as a percentage of the vehicle-treated control, and GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined.

Western Blot Analysis of Signaling Pathway Inhibition

Objective: To confirm the on-target effect of derazantinib by measuring the phosphorylation status of key proteins in the FGFR signaling pathway.





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Western Blot Experimental Workflow



General Protocol:

- Cells are cultured and treated with derazantinib for a specified time.
- Cells are lysed, and protein concentration is determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
- The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., FGFR, FRS2α, ERK, AKT).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Conclusion

Derazantinib is a clinically investigated, potent, multi-kinase inhibitor with a primary activity against FGFRs. It is crucial for the scientific community to recognize that derazantinib is the single (6R)-enantiomer, and all biological and clinical relevance is attributed to this specific stereoisomer. Its mechanism of action, involving the inhibition of key oncogenic signaling pathways, has been well-characterized through a variety of preclinical and clinical studies. The quantitative data presented in this guide demonstrate its efficacy in FGFR-aberrant cancers, particularly intrahepatic cholangiocarcinoma. The provided experimental protocols offer a foundational understanding of the methodologies used to evaluate derazantinib's biological activity. Further research into its multi-kinase inhibitory profile may unveil additional therapeutic opportunities and combination strategies.

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